1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine
Overview
Description
1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a bromine and fluorine atom on the benzyl ring, and an ethyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine typically involves the reaction of 4-bromo-2-fluorobenzyl chloride with 4-ethylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the benzyl ring can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the fluorine or bromine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like DMF or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Products with hydroxyl or carbonyl groups.
Reduction: Products with modified halogen atoms or reduced functional groups.
Scientific Research Applications
1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including receptors and enzymes.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine involves its interaction with molecular targets such as receptors or enzymes. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The ethyl group on the piperazine ring may also influence the compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-2-fluorobenzyl)piperazine
- 4-(4-Bromo-2-fluorobenzyl)morpholine
- 4-Fluorobenzyl bromide
Uniqueness
1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine is unique due to the presence of both bromine and fluorine atoms on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. The ethyl group on the piperazine ring further distinguishes it from other similar compounds, potentially affecting its pharmacological properties and applications.
Properties
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]-4-ethylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrFN2/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(14)9-13(11)15/h3-4,9H,2,5-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYCINJTJPIFGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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